molecular formula C15H19N5O2 B7731334 1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B7731334
M. Wt: 301.34 g/mol
InChI Key: BRNDCVZHQYAEHA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a guanidine group attached to a dimethoxyphenyl ring and a dimethylpyrimidinyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3,4-dimethoxyaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified guanidine groups.

    Substitution: Substituted products with new functional groups replacing the guanidine group.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(4-methylpyrimidin-2-yl)guanidine: Similar structure but with a single methyl group on the pyrimidine ring.

    1-(3,4-Dimethoxyphenyl)-3-(4,6-dichloropyrimidin-2-yl)guanidine: Similar structure but with chlorine atoms on the pyrimidine ring.

Uniqueness: The presence of both dimethoxyphenyl and dimethylpyrimidinyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS Number: 332073-81-1) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C₁₅H₁₉N₅O₂, with a molecular weight of 283.35 g/mol. It possesses various structural features that contribute to its biological activity, including a guanidine moiety and substituted aromatic rings.

Guanidine derivatives have been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanisms for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular processes.
  • Modulation of Signal Transduction Pathways : The compound may interact with specific receptors or pathways that regulate cell growth and apoptosis.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Antimicrobial Activity

Studies have demonstrated that guanidine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Anti-inflammatory Effects

Guanidine compounds are known to modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Anticancer Properties

Preliminary studies suggest potential anticancer activity for this compound through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced cytokine production in vitro
AnticancerInduced apoptosis in cancer cell lines

Notable Research Findings

  • A study focused on the synthesis and biological evaluation of guanidine derivatives found that modifications in the pyrimidine ring significantly enhanced antimicrobial activity against resistant strains of bacteria .
  • Another investigation into the anti-inflammatory properties highlighted the ability of similar compounds to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNDCVZHQYAEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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